molecular formula C14H24BNO2 B12979387 (S)-2-((3AR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine

(S)-2-((3AR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine

Cat. No.: B12979387
M. Wt: 249.16 g/mol
InChI Key: QWXSWNPNLGZAGQ-YGEZULPYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((3AR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine is a complex organic compound that features a unique combination of a pyrrolidine ring and a boron-containing dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((3AR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine typically involves multiple steps, starting from readily available starting materials. The key steps may include:

  • Formation of the dioxaborolane ring through a cyclization reaction.
  • Introduction of the pyrrolidine ring via a nucleophilic substitution or addition reaction.
  • Stereoselective synthesis to ensure the correct configuration of the chiral centers.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((3AR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the boron atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions would vary depending on the specific transformation desired, but may include controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-((3AR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may have potential applications as a drug candidate or a biochemical probe. The presence of the boron atom can impart unique properties, such as the ability to form reversible covalent bonds with biological targets, making it useful for enzyme inhibition or imaging studies.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from the unique properties of boron-containing compounds.

Mechanism of Action

The mechanism of action of (S)-2-((3AR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine would depend on its specific application. In a biochemical context, the compound may interact with molecular targets through reversible covalent bonding, hydrogen bonding, or hydrophobic interactions. The boron atom can play a crucial role in these interactions, potentially inhibiting enzyme activity or altering protein function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-2-((3AR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine may include other boron-containing heterocycles or pyrrolidine derivatives. Examples might include:

  • Boronic acids and esters
  • Pyrrolidine-based pharmaceuticals
  • Other dioxaborolane-containing compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of a pyrrolidine ring and a boron-containing dioxaborolane moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H24BNO2

Molecular Weight

249.16 g/mol

IUPAC Name

(2S)-2-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine

InChI

InChI=1S/C14H24BNO2/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12/h9-12,16H,4-8H2,1-3H3/t9-,10-,11+,12-,14-/m1/s1

InChI Key

QWXSWNPNLGZAGQ-YGEZULPYSA-N

Isomeric SMILES

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@H]4CCCN4

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.